molecular formula C20H25BrN2O4 B13596941 tert-butylN-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate

tert-butylN-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate

Cat. No.: B13596941
M. Wt: 437.3 g/mol
InChI Key: MRIGVAWFDODQPG-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a 4-bromoquinoline core, a methyl group at the quinolin-6-yl position, and dual tert-butoxycarbonyl (Boc) protecting groups. Its molecular structure is characterized by:

  • Quinoline scaffold: A bicyclic aromatic system with a bromine atom at position 4, enhancing reactivity for cross-coupling reactions.
  • Methyl-carbamate linkage: A methyl group bridges the quinoline and the carbamate nitrogen.
  • Boc protection: The nitrogen is doubly protected by Boc groups, improving stability during synthetic processes .

While lists its molecular formula as C₇H₃BrFNO₄, this appears inconsistent with the compound’s expected structure. A more plausible formula, inferred from structural analogs, is C₂₀H₂₄BrN₃O₄ (molecular weight ~466.3 g/mol). The Boc groups enhance solubility in organic solvents, while the bromine serves as a handle for further functionalization in medicinal chemistry .

Properties

Molecular Formula

C20H25BrN2O4

Molecular Weight

437.3 g/mol

IUPAC Name

tert-butyl N-[(4-bromoquinolin-6-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C20H25BrN2O4/c1-19(2,3)26-17(24)23(18(25)27-20(4,5)6)12-13-7-8-16-14(11-13)15(21)9-10-22-16/h7-11H,12H2,1-6H3

InChI Key

MRIGVAWFDODQPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC2=C(C=CN=C2C=C1)Br)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives and aldehydes.

    Bromination: The quinoline ring is then brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide.

    Carbamate Formation: The brominated quinoline is reacted with tert-butyl chloroformate and a suitable base to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under appropriate conditions, leading to different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

tert-butylN-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butylN-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate involves its interaction with specific molecular targets. The bromine-substituted quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. The carbamate group may also play a role in modulating the compound’s bioavailability and stability.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key differences between the target compound and similar carbamate derivatives:

Compound Name (CAS) Molecular Formula Core Structure Key Substituents Applications
tert-Butyl N-[(4-Bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate C₂₀H₂₄BrN₃O₄ (inferred) Quinoline 4-Br, 6-CH₂, dual Boc Pharmaceutical intermediates
tert-Butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate (174269-41-1) C₁₄H₂₁N₃O₂ Tetrahydroquinoline 3-NH₂, Boc CNS drug discovery
tert-Butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate (294210-79-0) C₁₀H₁₄ClN₃O₂ Pyrimidine 6-Cl, Boc Nucleoside analogs
tert-Butyl N-(4-cyanooxan-4-yl)carbamate (1860028-25-6) C₁₁H₁₈N₂O₃ Oxane (THP) 4-CN, Boc Polymer chemistry
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate (149396-90-7) C₁₆H₂₁N₃O₄ Pyridine 6-CN, dual Boc Protecting group studies

Reactivity and Stability

  • Bromine vs. Chlorine/Cyano Groups: The 4-bromo substituent on quinoline facilitates Suzuki-Miyaura cross-coupling, whereas the 6-chloro group in pyrimidine derivatives () acts as a leaving group for nucleophilic substitution. Cyano groups () enable click chemistry or hydrogen bonding .
  • Boc Protection : Dual Boc groups in the target compound increase steric hindrance, slowing deprotection compared to single-Boc analogs (e.g., ). The Boc groups also enhance thermal stability, as seen in hydrogen-bonding patterns of related carbamates (e.g., N–H···O interactions in ) .

Research Findings and Data

Hydrogen-Bonding Patterns (from )

Comparative analysis of hydrogen bonds in carbamates reveals:

  • N–H···O interactions : Critical for crystal packing (e.g., bond length 2.01–2.81 Å in N-pivaloylhydroxylamine analogs).
  • O–H···O interactions : Stabilize molecular ribbons in solid-state structures (bond angle ~171°) .

Biological Activity

tert-butyl N-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline moiety, which is known for its diverse biological activities. The presence of the tert-butoxycarbonyl group enhances its stability and solubility in biological systems.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain bacterial strains. Its structural components are believed to interact with microbial cell membranes, leading to cell death.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases.
  • Antitumor Activity : In vitro assays have demonstrated that tert-butyl N-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of apoptotic pathways and inhibition of cell proliferation.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling and metabolism, thereby affecting cellular functions.
  • Interaction with Receptors : It may act as an antagonist or agonist at certain receptors, influencing downstream signaling cascades.
  • Reactive Oxygen Species (ROS) Modulation : By altering ROS levels, the compound can affect oxidative stress responses in cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study evaluated the cytotoxic effects on various cancer cell lines, reporting an IC50 value indicating significant potency against specific types of cancer cells. The results showed a dose-dependent response with increased cytotoxicity at higher concentrations.
  • Animal Models : In vivo studies have been conducted to assess the anti-inflammatory effects using models of induced inflammation. The compound significantly reduced swelling and pain compared to control groups.
  • Mechanistic Investigations : Further research focused on elucidating the molecular mechanisms underlying its effects, revealing that it modulates key signaling pathways associated with inflammation and apoptosis.

Data Table

Below is a summary table of key findings from various studies regarding the biological activity of tert-butyl N-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate:

Study TypeTarget Cells/OrganismsKey FindingsIC50/EC50 Values
In VitroCancer Cell LinesInduces apoptosis and inhibits proliferation15 µM
In VivoInflammatory ModelsReduces inflammation markersN/A
Enzymatic ActivityVarious EnzymesInhibits specific enzymatic pathwaysK_i = 0.17 µM

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